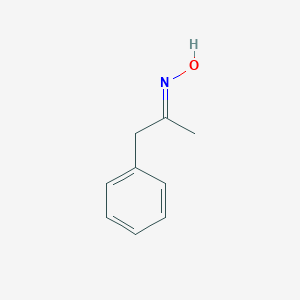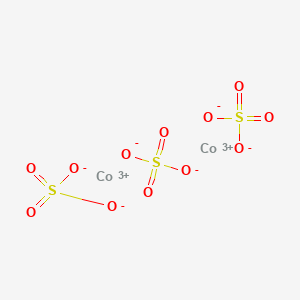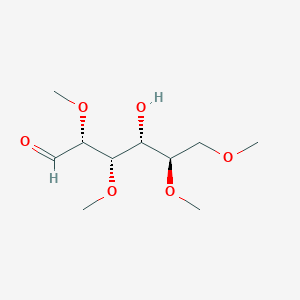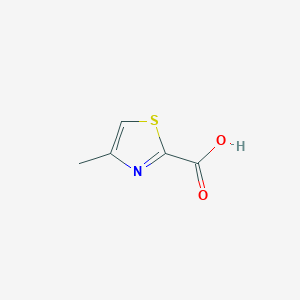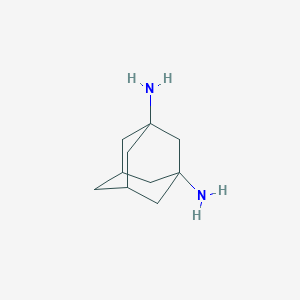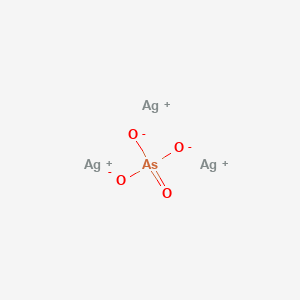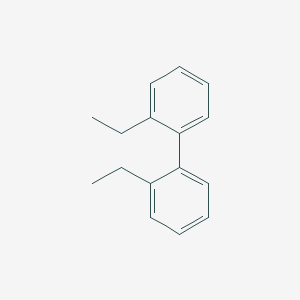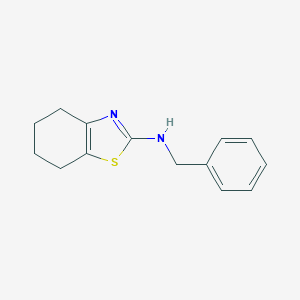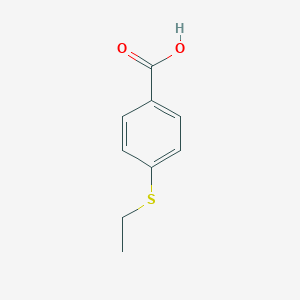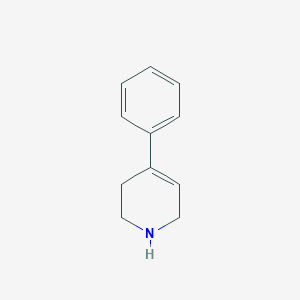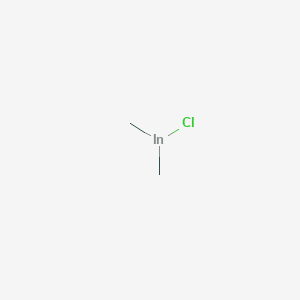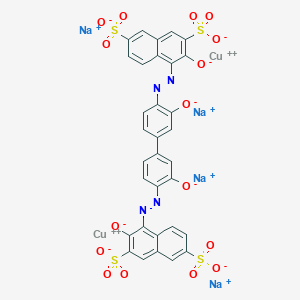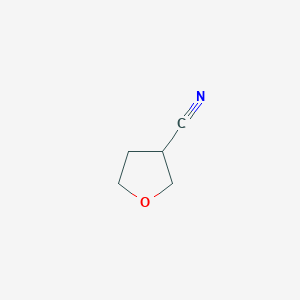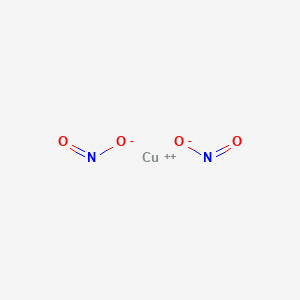
Pentamethylantimony
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethylantimony (Sb(CH3)5) is a chemical compound that belongs to the family of organoantimony compounds. It is a white crystalline solid that is soluble in organic solvents and is highly reactive. Pentamethylantimony has been found to have various applications in scientific research, particularly in the fields of organic synthesis and catalysis.
Mécanisme D'action
The mechanism of action of pentamethylantimony is not well understood. However, it has been proposed that it acts as a Lewis acid catalyst, which can coordinate with electron-rich substrates to facilitate chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of pentamethylantimony. However, it has been found to be highly toxic and can cause severe skin and eye irritation upon contact. It is also a potential environmental hazard and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using pentamethylantimony in lab experiments is its high reactivity, which makes it a useful reagent and catalyst in various reactions. However, its high toxicity and potential environmental hazard make it a challenging compound to handle and dispose of safely.
Orientations Futures
There are several future directions for research on pentamethylantimony. One area of interest is the development of new synthetic methods for pentamethylantimony and other organoantimony compounds. Another area of interest is the application of pentamethylantimony in new catalytic reactions. Finally, there is a need for further research on the toxicity and environmental impact of pentamethylantimony to ensure safe handling and disposal practices.
Méthodes De Synthèse
The synthesis of pentamethylantimony is typically carried out by the reaction of antimony trichloride (SbCl3) with trimethylaluminum (Al(CH3)3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a series of intermediates to yield pentamethylantimony as the final product.
Applications De Recherche Scientifique
Pentamethylantimony has been found to have various applications in scientific research, particularly in the fields of organic synthesis and catalysis. It has been used as a reagent in the synthesis of various organic compounds, including alkenes, alkynes, and carboxylic acids. Pentamethylantimony has also been used as a catalyst in various reactions, including the Diels-Alder reaction and the Friedel-Crafts reaction.
Propriétés
Numéro CAS |
15120-50-0 |
|---|---|
Nom du produit |
Pentamethylantimony |
Formule moléculaire |
C5H15Sb |
Poids moléculaire |
196.93 g/mol |
Nom IUPAC |
pentamethyl-λ5-stibane |
InChI |
InChI=1S/5CH3.Sb/h5*1H3; |
Clé InChI |
BBEVMUOEYNOTTE-UHFFFAOYSA-N |
SMILES |
C[Sb](C)(C)(C)C |
SMILES canonique |
C[Sb](C)(C)(C)C |
Autres numéros CAS |
15120-50-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



